(5-Aminopentyl)(ethyl)amine
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Overview
Description
Mechanism of Action
Target of Action
Amines, including (5-aminopentyl)(ethyl)amine, are known to interact with various biological targets, such as enzymes and receptors, and can influence their activity .
Mode of Action
Amines are known to act as nucleophiles, reacting with carbonyl groups and other electrophilic centers in biological molecules . This interaction can lead to changes in the structure and function of the target molecules, potentially influencing various biological processes.
Biochemical Pathways
For instance, polyamines, a class of amines, play roles in cell growth, differentiation, gene expression, and signal transduction .
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body due to their small size and polarity . The metabolism of amines often involves enzymatic processes, including oxidation, reduction, and conjugation . These processes can influence the compound’s bioavailability and biological activity.
Result of Action
Amines can influence a variety of biological processes through their interactions with proteins, nucleic acids, and other biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, potentially influencing its reactivity and interactions with other molecules . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopentyl)(ethyl)amine typically involves the alkylation of 1,5-pentanediamine with ethyl halides. One common method is the reaction of 1,5-pentanediamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
H2N-(CH2)5-NH2+C2H5Br→H2N-(CH2)5-NHC2H5+HBr
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: (5-Aminopentyl)(ethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(5-Aminopentyl)(ethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
1,5-Pentanediamine: A primary diamine with similar reactivity but lacking the ethyl group.
N-Methyl-1,5-pentanediamine: Similar structure but with a methyl group instead of an ethyl group.
N,N-Diethyl-1,5-pentanediamine: Contains two ethyl groups attached to the nitrogen atoms.
Uniqueness: (5-Aminopentyl)(ethyl)amine is unique due to the presence of both a primary and a secondary amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various applications.
Properties
IUPAC Name |
N'-ethylpentane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-2-9-7-5-3-4-6-8/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBPKPYZVMBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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